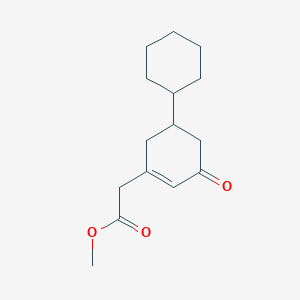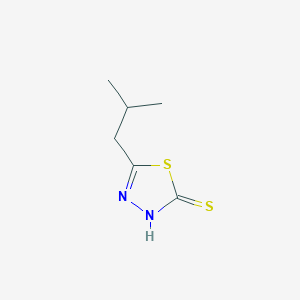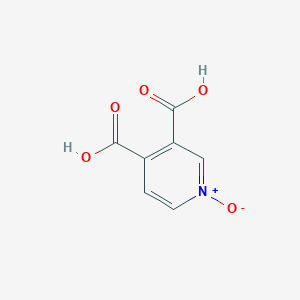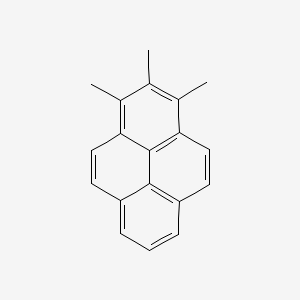
1,2,3-Trimethylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H16 It is a derivative of pyrene, where three methyl groups are substituted at the 1, 2, and 3 positions of the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylpyrene can be synthesized starting from 1H-phenalene. The process involves introducing methyl groups into the A-ring of pyrene through a series of chemical reactions. One efficient method described involves the use of methylating agents under specific conditions to achieve the desired substitution .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trimethylpyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents such as lithium aluminum hydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups into the pyrene ring.
Aplicaciones Científicas De Investigación
1,2,3-Trimethylpyrene has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,2,3-trimethylpyrene exerts its effects is primarily through its interactions with molecular targets via non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions can influence the behavior of biological systems and materials, making it a valuable compound in various applications .
Comparación Con Compuestos Similares
- 1,2-Dimethylpyrene
- 1,3-Dimethylpyrene
- Pyrene
Comparison: 1,2,3-Trimethylpyrene is unique due to the specific positioning of its methyl groups, which can significantly alter its photophysical properties compared to its dimethyl counterparts. This makes it particularly useful in applications requiring specific fluorescence characteristics .
Propiedades
Número CAS |
134145-12-3 |
|---|---|
Fórmula molecular |
C19H16 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1,2,3-trimethylpyrene |
InChI |
InChI=1S/C19H16/c1-11-12(2)16-9-7-14-5-4-6-15-8-10-17(13(11)3)19(16)18(14)15/h4-10H,1-3H3 |
Clave InChI |
BYYRPCUKZCBJLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


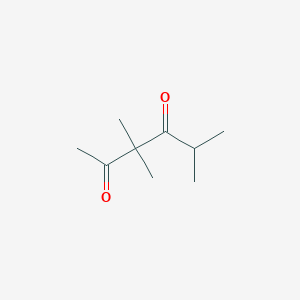
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
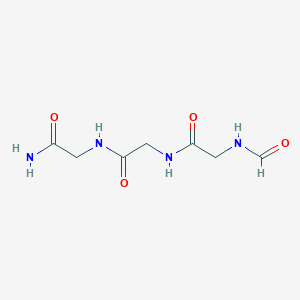
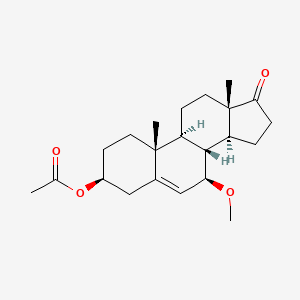
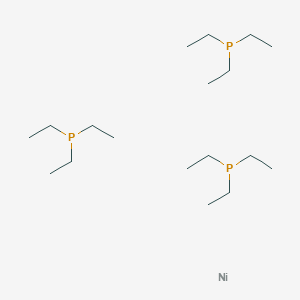


![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
